molecular formula C13H13NOS B12914757 N-Benzyl-2-methylfuran-3-carbothioamide CAS No. 75596-51-9

N-Benzyl-2-methylfuran-3-carbothioamide

Cat. No.: B12914757
CAS No.: 75596-51-9
M. Wt: 231.32 g/mol
InChI Key: WUGIBIAHOGAALN-UHFFFAOYSA-N
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Description

N-Benzyl-2-methylfuran-3-carbothioamide is a chemical compound with the CAS Registry Number 75596-51-9. It has a molecular formula of C13H13NOS and a molecular weight of 231.31 g/mol . This compound features a furan ring, a carbothioamide group, and a benzyl substituent. While direct biological activity data for this specific molecule is not extensively published in the available literature, structural analogs and related core scaffolds are significant in medicinal chemistry research. For instance, N-benzyl furan carboxamide derivatives have been investigated as potent antitubercular agents , and furo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer potential . Furthermore, various carbamothioyl-furan-2-carboxamide derivatives have demonstrated notable antimicrobial and anticancer activities in recent studies . Researchers may find this compound valuable as a building block for developing novel molecules or for probing structure-activity relationships (SAR) in these therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75596-51-9

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

N-benzyl-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C13H13NOS/c1-10-12(7-8-15-10)13(16)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,16)

InChI Key

WUGIBIAHOGAALN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactivity and Transformations of N Benzyl 2 Methylfuran 3 Carbothioamide

Reactions at the Thioamide Moiety

Nucleophilic Additions and Substitutions at the Thiocarbonyl Group

The thiocarbonyl carbon of the thioamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of N-Benzyl-2-methylfuran-3-carbothioamide. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the C=S bond to form a transient intermediate which, upon workup, can lead to the formation of amines after desulfurization.

Substitution reactions at the thiocarbonyl group are also prevalent. For example, conversion of the thioamide to the corresponding amide can be achieved by treatment with various oxidizing agents in the presence of water or amines. The sulfur atom can be replaced by oxygen, often using reagents like mercury(II) oxide or silver nitrate.

Oxidative and Reductive Transformations of the Thioamide Functionality

The thioamide group can undergo both oxidation and reduction. Mild oxidation, for instance with iodine in the presence of a base, can lead to the formation of a disulfide-linked bis(imidoyl) species. More vigorous oxidation can affect other parts of the molecule, including the furan (B31954) ring.

Reduction of the thioamide functionality typically yields an amine. This transformation can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions. The reaction proceeds via the reduction of the C=S double bond to afford the corresponding secondary amine, N-(2-methylfuran-3-ylmethyl)benzylamine. This provides a synthetic route from a carboxylic acid derivative (via the amide and thioamide) to the amine with the same carbon skeleton.

Table 2: Summary of Thioamide Transformations

TransformationReagent(s)Product Type
Oxidation I₂, BaseDisulfide-linked dimer
Reduction LiAlH₄ or Catalytic HydrogenationSecondary Amine
Hydrolysis Acid or BaseCarboxylic Acid + Amine
Conversion to Amide HgO or AgNO₃Amide

Reactions Involving the Furan Ring

The 2,3-disubstituted furan ring in this compound is an electron-rich aromatic system, making it reactive towards electrophiles. Its integrity can also be compromised under certain conditions, leading to ring-opened or rearranged products.

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene, with a strong preference for substitution at the C2 or C5 position (α-positions) due to the superior stabilization of the carbocation intermediate by the ring oxygen. pearson.compearson.com In this compound, the C2 position is occupied by a methyl group and the C3 position by the carbothioamide group. The remaining unsubstituted positions are C4 and C5.

The directing effects of the existing substituents must be considered. The 2-methyl group is an activating, ortho-, para-director (directing to C3 and C5). The 3-carbothioamide group is expected to be a deactivating, meta-director (directing to C5). Both groups, therefore, direct incoming electrophiles to the C5 position. Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C5 position. masterorganicchemistry.comyoutube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionSubstituentDirecting EffectPredicted Reactivity Site
C2-CH₃ (Activating)Ortho, Para (to C3, C5)C5
C3-CSNHBn (Deactivating)Meta (to C5)C5
Overall Predominantly C5

The aromaticity of the furan ring is relatively low, and it can undergo reactions that result in ring-opening or ring-expansion. Under acidic conditions, furans are susceptible to hydrolysis, which leads to ring-opening to form 1,4-dicarbonyl compounds. mdpi.com For the title compound, acid-catalyzed ring-opening would likely lead to a complex mixture of products due to the reactivity of the thioamide group under similar conditions.

Ring-expansion reactions of furans are also known, most notably the Achmatowicz reaction. researchgate.net This reaction typically involves the oxidation of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. While this compound does not possess the required furfuryl alcohol moiety, this reaction highlights a potential pathway for skeletal rearrangement if the molecule were to be functionalized appropriately, for example, by reduction of a C5-aldehyde. Such transformations underscore the potential to convert the furan scaffold into other synthetically useful heterocyclic systems. mdpi.com

Reactions at the N-Benzyl Substituent

The N-benzyl group within a molecule like this compound is susceptible to reactions at both the aromatic ring and the adjacent methylene bridge.

The benzyl (B1604629) ring of an N-benzyl carbothioamide can undergo electrophilic aromatic substitution reactions. The N-carbothioamide group, similar to an N-acyl (amide) group, influences the regioselectivity of these substitutions. The nitrogen atom's lone pair of electrons can be delocalized into the carbonyl (or thiocarbonyl) group, which competes with delocalization into the aromatic ring. nih.gov This makes the N-acyl or N-carbothioamide group a less powerful activating group than a simple amino group. nih.gov Nevertheless, it is generally considered an ortho, para-director for electrophilic aromatic substitution. Steric hindrance from the rest of the molecule may favor substitution at the para position.

Halogenation

Electrophilic halogenation of the benzyl ring can be achieved using various halogenating agents. For instance, bromination can be carried out with reagents like N-bromosuccinimide (NBS) in polar, acidic solvents, which promotes electrophilic aromatic substitution rather than radical bromination at the benzylic position. mychemblog.com The reaction of sufficiently activated aromatic rings with bromine or NBS can readily occur at or below room temperature. commonorganicchemistry.com

Due to the lack of specific experimental data for this compound, a general representation of expected halogenation outcomes for N-benzyl amides is presented below.

Interactive Data Table: Expected Regioselectivity in Electrophilic Halogenation of N-Benzyl Amides

Substrate AnalogueReagentMajor Product(s)Reference
N-PhenylacetamideChlorine Gasp-Chloro-N-phenylacetamide, o-Chloro-N-phenylacetamide chemistrysteps.com
N-PhenylacetamidePyridinium dichlorobromatep-Bromo-N-phenylacetamide, o-Bromo-N-phenylacetamide chemistrysteps.com

Nitration

Nitration of the benzyl ring is another common electrophilic aromatic substitution. Typically carried out with a mixture of nitric acid and sulfuric acid, this reaction introduces a nitro (-NO2) group onto the aromatic ring. The N-acyl group directs the incoming nitro group to the ortho and para positions. In the case of N-phenylbenzamide, the electrophile preferentially attacks the more activated phenyl ring attached to the nitrogen atom, primarily at the para position due to reduced steric hindrance. nih.gov

Interactive Data Table: Expected Regioselectivity in Electrophilic Nitration of N-Benzyl Amide Analogues

Substrate AnalogueReagentMajor ProductReference
N-PhenylbenzamideHNO₃/H₂SO₄N-(4-nitrophenyl)benzamide nih.gov
Various Aromatic CompoundsHNO₃ in aqueous SDSHigh regioselectivity for para-isomers nih.gov

The benzylic C-H bonds of the methylene group (-CH2-) are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. chemistrysteps.com This enhanced reactivity allows for selective transformations at this position.

Oxidation

The benzylic methylene group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize a benzylic carbon all the way to a carboxylic acid. chemistrysteps.com However, more controlled oxidations can lead to the formation of a carbonyl group or result in the cleavage of the benzyl group, a reaction known as oxidative debenzylation.

Oxidative debenzylation is a valuable transformation, particularly for removing benzyl protecting groups from nitrogen atoms. This can be achieved under mild conditions using a bromo radical, which is generated from an alkali metal bromide and an oxidant like Oxone®. researchgate.net The reaction proceeds through the abstraction of a hydrogen atom from the benzylic position to form a stable benzyl radical intermediate. researchgate.net This intermediate is then oxidized and hydrolyzed to yield the debenzylated amide. researchgate.net Various N-benzyl amides and sulfonamides have been successfully debenzylated using this method with high yields. researchgate.net

Interactive Data Table: Oxidative Debenzylation of N-Benzyl Amides via Benzylic Methylene Reaction

SubstrateOxidizing SystemProductYield (%)Reference
N-Benzyl-N-methylbenzenesulfonamideKBr/Oxone®N-Methylbenzenesulfonamide>99 researchgate.net
N-Ethyl-N-benzylbenzenesulfonamideKBr/Oxone®N-Ethylbenzenesulfonamide97 researchgate.net
N-Pentyl-N-benzylbenzenesulfonamideKBr/Oxone®N-Pentylbenzenesulfonamide90 researchgate.net
N-Benzyl-N-cyanomethylbenzenesulfonamideKBr/Oxone®N-Cyanomethylbenzenesulfonamide98 researchgate.net
N-Benzyl-N-(2-chloroethyl)benzenesulfonamideKBr/Oxone®N-(2-Chloroethyl)benzenesulfonamide95 researchgate.net

Radical Halogenation

Benzylic C-H bonds can undergo free-radical halogenation, most commonly bromination, with high selectivity. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically used in a non-polar solvent like carbon tetrachloride (CCl4) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. mychemblog.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. mychemblog.com This radical then reacts with a bromine source to yield the benzylic bromide.

Interactive Data Table: Radical Bromination at the Benzylic Methylene Group

Substrate TypeReagentProduct TypeGeneral ConditionsReference
Alkylated Aromatic CompoundNBS, Radical InitiatorBenzylic BromideReflux in CCl₄ mychemblog.com
N-BenzylcarboxamideNBSN-(α-bromobenzyl)carboxamide followed by debenzylationRoom Temperature

Future Research Directions and Potential Applications

Exploration of Novel Synthetic Pathways for Derivatization

The development of novel synthetic pathways for the derivatization of N-Benzyl-2-methylfuran-3-carbothioamide is a crucial first step in exploring its full potential. While specific derivatization methods for this compound are not extensively documented, general strategies for modifying furan (B31954) and thioamide cores can be applied. For instance, the synthesis of related furo[3,4-d]pyrimidine (B15215042) derivatives involves multi-step reactions including addition, rearrangement, and intramolecular cyclization. nih.govmdpi.com Similar approaches could be adapted to create a library of this compound derivatives.

Furthermore, synthetic routes for various benzo[b]furan derivatives, which have been extensively reviewed, could offer inspiration for the functionalization of the furan ring in the target molecule. mdpi.com The synthesis of hybrid molecules combining furan with other N-containing heterocycles has also been reported, suggesting that the N-benzyl group could be replaced with other heterocyclic moieties to explore a wider chemical space. mdpi.com

Development of this compound as a Lead Compound

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The development of this compound as a lead compound is a promising area of research. Hybrid molecules containing a 1,2,3-triazole ring have been identified as valuable lead compounds in medicinal chemistry for a variety of diseases. nih.gov Given that this compound possesses a versatile scaffold, it could serve as a starting point for the design and synthesis of new therapeutic agents.

The process would involve identifying an initial biological activity and then systematically modifying the structure to improve potency and selectivity while minimizing off-target effects. For example, hydrazine-1-carbothioamide derivatives have been synthesized and evaluated as novel RXRα antagonists, demonstrating the potential of the thioamide functional group in targeted therapies. nih.gov

Advanced Computational Studies for Deeper Mechanistic Insights

Advanced computational studies, such as Density Functional Theory (DFT) and molecular docking, can provide profound insights into the structural and electronic properties of this compound and its potential interactions with biological targets. For a related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, DFT calculations have been used to determine its three-dimensional geometry, bond lengths, bond angles, and HOMO-LUMO energies. nih.govmdpi.com Similar in silico studies on this compound would be invaluable.

Furthermore, computational analyses of benzyl (B1604629) vinylogous derivatives have been successful in developing 3D-QSAR models to predict biological activity, such as the inhibition of phosphodiesterase 3B (PDE3B). arabjchem.orgresearchgate.net Applying these computational techniques to this compound could help in identifying potential molecular targets and guiding the synthesis of more potent derivatives. Hirshfeld surface analysis and other computational chemistry tools have also been used to understand the intermolecular interactions of related triazole-containing compounds. nih.gov

Investigation of Additional Biological Activities (In Vitro) and Molecular Targets

A critical area of future research is the comprehensive in vitro biological evaluation of this compound to uncover its potential therapeutic applications. Based on the activities of structurally related compounds, several biological activities could be investigated. For instance, various furan and benzofuran (B130515) derivatives have shown a wide range of biological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.net

Specifically, new furan hybrid molecules have been assessed for their hydrogen peroxide-scavenging activity, inhibition of albumin denaturation, metal-chelating activity, and antitryptic activity. mdpi.com Given these precedents, it would be logical to screen this compound and its future derivatives against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory targets. Identifying the molecular targets of any observed activity would be a key step in understanding its mechanism of action.

Collaborative Research on this compound Derivatives

The complexity of modern drug discovery and materials science necessitates a collaborative approach. Future research on this compound and its derivatives would greatly benefit from collaborations between synthetic chemists, computational chemists, biologists, and pharmacologists. Such interdisciplinary collaborations can accelerate the research and development process, from the initial design and synthesis of novel derivatives to their comprehensive biological evaluation and mechanistic studies.

By pooling expertise and resources, research teams can more effectively tackle the challenges of developing this promising scaffold into tangible applications. Establishing a network of researchers focused on furan-based thioamides could lead to significant advancements in the field.

Q & A

Q. What are the recommended methodologies for synthesizing N-Benzyl-2-methylfuran-3-carbothioamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a benzylamine derivative with a 2-methylfuran-3-carbothioic acid precursor. A common approach is to use carbodiimide coupling agents (e.g., EDCl or DCC) with HOBt to activate the thioacid, followed by nucleophilic attack by N-benzylamine. Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature (40–60°C), and stoichiometric ratios (1:1.2 for amine:thioacid). Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, furan ring protons at δ 6.0–7.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at calculated m/z).
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values.
  • HPLC : Purity assessment using a C18 column (≥95% purity threshold) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidation. Store in amber vials under inert gas (N2_2 or Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways (e.g., thioamide hydrolysis to amides). Monitor via HPLC and FTIR for sulfhydryl (-SH) or carbonyl (C=O) group changes .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Grow crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Refine structures with SHELXL, focusing on torsional angles between the benzyl and furan moieties. Validate hydrogen bonding (e.g., S···H interactions) and planarity of the thioamide group. Compare experimental bond lengths/angles with DFT-optimized models to identify steric or electronic distortions .

Q. What strategies can address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing -CF3_3 or electron-donating -OCH3_3) and furan methyl position. Use ANOVA to statistically compare IC50_{50} values across derivatives.
  • Controlled Assay Conditions : Standardize solvent (DMSO concentration <1%), cell lines, and incubation times. Replicate experiments across independent labs to isolate protocol-based discrepancies.
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., benzofuran carboxamides) to identify conserved pharmacophores .

Q. How can computational docking studies predict the binding mode of this compound to target proteins?

  • Methodological Answer :
  • Protein Preparation : Retrieve target PDB files (e.g., kinase domains) and optimize protonation states at pH 7.4.
  • Ligand Parameterization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G(d). Assign partial charges via RESP fitting.
  • Docking Workflow : Use AutoDock Vina with a grid box encompassing the active site. Validate results with MD simulations (100 ns, AMBER22) to assess binding stability. Compare predicted binding energies with experimental IC50_{50} values .

Q. What experimental and computational approaches can reconcile discrepancies in spectroscopic data for this compound?

  • Methodological Answer :
  • NMR Titration : Add incremental D2_2O to assess exchangeable protons (e.g., NH in thioamide).
  • DFT Calculations : Simulate NMR chemical shifts (GIAO method) and compare with experimental data to identify tautomeric forms.
  • Spectral Deconvolution : Apply MestReNova software to resolve overlapping peaks in crowded regions (e.g., aromatic protons).
  • Triangulation : Cross-validate findings with IR (C=S stretch at 1250–1100 cm1^{-1}) and XRD data .

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